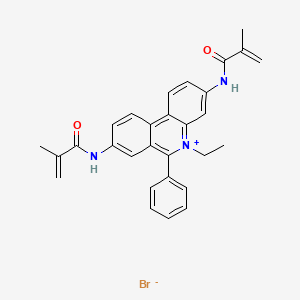

3,8-Bismethacryloyl ethidium bromide

Vue d'ensemble

Description

3,8-Bismethacryloyl ethidium bromide is a fluorescent dye commonly used in biomedical research. It is a derivative of ethidium bromide, a well-known intercalating agent that binds to DNA. This compound is used to label DNA and RNA in cells and tissues, and it has a high affinity for double-stranded DNA.

Méthodes De Préparation

The synthesis of 3,8-Bismethacryloyl ethidium bromide involves several steps. The starting material is typically ethidium bromide, which undergoes a series of chemical reactions to introduce methacryloyl groups at the 3 and 8 positions. The reaction conditions often involve the use of solvents like nitrobenzene and reagents such as diethyl sulfate . Industrial production methods aim to simplify the process, reduce costs, and increase yield .

Analyse Des Réactions Chimiques

3,8-Bismethacryloyl ethidium bromide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride.

Substitution: Common reagents for substitution reactions include halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Molecular Biology Applications

Nucleic Acid Staining

BMEtBr retains the fluorescent properties of ethidium bromide, making it effective for visualizing nucleic acids in techniques such as agarose gel electrophoresis. Its fluorescence increases significantly upon binding to DNA, allowing for sensitive detection of nucleic acids.

Intercalation Studies

The intercalation capability of BMEtBr enables researchers to study DNA conformational changes and dynamics. It can be utilized in molecular dynamics simulations to explore the binding interactions between DNA and small molecules, providing insights into drug-DNA interactions and mechanisms of action .

Fluorescent Probes

BMEtBr can serve as a fluorescent probe in live-cell imaging to monitor nucleic acid dynamics within cellular environments. Its ability to penetrate cell membranes makes it suitable for real-time studies of DNA replication and transcription processes.

Drug Delivery Systems

Polymer Conjugates

The methacryloyl groups in BMEtBr facilitate its incorporation into polymer matrices, enhancing the development of drug delivery systems. These systems can be engineered to release therapeutic agents in a controlled manner, targeting specific tissues or cells while minimizing systemic toxicity.

Gene Delivery

BMEtBr has potential applications in gene therapy as a vector for delivering nucleic acids into target cells. Its ability to form complexes with DNA can enhance transfection efficiency, making it a candidate for developing non-viral gene delivery systems.

Therapeutic Applications

Antitumor Activity

Research indicates that BMEtBr may exhibit antitumor properties similar to its parent compound, ethidium bromide. Studies have shown that ethidium bromide can inhibit RNA-dependent DNA polymerase activity and induce apoptosis in cancer cells . BMEtBr's modified structure may enhance these effects, warranting further investigation into its potential as an anticancer agent.

Antiparasitic Effects

Like ethidium bromide, BMEtBr may possess antiparasitic properties due to its ability to intercalate into the DNA of parasitic organisms. This characteristic could be exploited in developing treatments for diseases caused by protozoa and other parasites.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3,8-Bismethacryloyl ethidium bromide involves intercalation between the base pairs of double-stranded DNA. This intercalation stabilizes the DNA structure and increases its fluorescence when exposed to UV light. The molecular targets are the nucleic acids, and the pathways involved include the binding and stabilization of DNA .

Comparaison Avec Des Composés Similaires

3,8-Bismethacryloyl ethidium bromide is unique due to its high affinity for double-stranded DNA and its fluorescent properties. Similar compounds include:

Ethidium bromide: The parent compound, widely used for DNA staining.

Nile blue acrylamide: Another fluorescent dye used in similar applications.

Fluorescein O-methacrylate: A fluorescent monomer used in polymer chemistry.

This compound stands out due to its specific modifications that enhance its binding to DNA and its fluorescence properties, making it highly valuable in various research fields.

Activité Biologique

3,8-Bismethacryloyl ethidium bromide is a derivative of ethidium bromide, a well-known intercalating agent used primarily in molecular biology for nucleic acid staining. This compound has garnered attention due to its unique properties and potential applications in biological research and therapy. This article explores the biological activity of this compound, including its mechanisms of action, mutagenic potential, and therapeutic implications.

- Molecular Formula : C₁₉H₁₉BrN₃O₂

- Molecular Weight : 396.28 g/mol

- CAS Number : 206444-57-7

- Structure : The compound features a phenanthridinium core similar to ethidium bromide, with methacryloyl groups that enhance its reactivity and potential for polymerization.

This compound functions primarily as an intercalator between DNA base pairs. This intercalation can lead to several biological effects:

- Inhibition of DNA Synthesis : The compound disrupts normal DNA replication and transcription processes by inserting itself between base pairs, thereby hindering the activity of DNA polymerases and RNA polymerases .

- Mutagenicity : Studies indicate that ethidium bromide derivatives can induce frameshift mutations in bacterial models, suggesting that this compound may also possess mutagenic properties .

- Cellular Toxicity : Exposure to high concentrations can result in mitochondrial dysfunction and cellular apoptosis, as evidenced by swelling of mitochondria and disruption of mitochondrial DNA synthesis .

Table 1: Biological Activity Overview

Case Study 1: Antitumor Effects

A study assessed the antitumor effects of this compound on melanoma cells. The compound demonstrated significant cytotoxicity against A375 melanoma cells with an IC50 value of approximately 10 µM. This suggests potential for development as a chemotherapeutic agent .

Case Study 2: Mutagenicity Assessment

In a mutagenicity assessment using Salmonella typhimurium strains (TA1538), this compound exhibited frameshift mutations when activated metabolically. The results indicated that the compound's mutagenic effects were concentration-dependent .

Pharmacokinetics

Pharmacokinetic studies reveal that following administration, the compound is rapidly distributed throughout tissues, with significant accumulation in the liver and kidneys. Metabolites identified include monoacetylated forms that retain mutagenic properties .

Safety Profile

Despite its utility in research, safety assessments indicate that this compound poses risks similar to those associated with ethidium bromide. Careful handling is advised due to its mutagenic potential and cytotoxic effects on mammalian cells .

Propriétés

IUPAC Name |

N-[5-ethyl-3-(2-methylprop-2-enoylamino)-6-phenylphenanthridin-5-ium-8-yl]-2-methylprop-2-enamide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O2.BrH/c1-6-32-26-17-22(31-29(34)19(4)5)13-15-24(26)23-14-12-21(30-28(33)18(2)3)16-25(23)27(32)20-10-8-7-9-11-20;/h7-17H,2,4,6H2,1,3,5H3,(H,30,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXGJIVGBCOERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)C(=C)C)NC(=O)C(=C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584271 | |

| Record name | 5-Ethyl-3,8-bis[(2-methylacryloyl)amino]-6-phenylphenanthridin-5-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206444-57-7 | |

| Record name | 5-Ethyl-3,8-bis[(2-methylacryloyl)amino]-6-phenylphenanthridin-5-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.